Comparative Isolability and Stability: 2H-Pyran versus 4H-Pyran
2H-Pyran and 4H-pyran exhibit markedly different isolability profiles. 4H-Pyran was first isolated and characterized in 1962 via pyrolysis of 2-acetoxy-3,4-dihydro-2H-pyran but was found to be unstable, particularly in the presence of air, undergoing disproportionation to the corresponding dihydropyran and pyrylium salt [1]. In contrast, while 2H-pyran remains to be isolated as a pure bulk compound, its valenzisomerization from cis-trans-2,3,4,5-tetrachloro-2,4-pentadienal proceeds quantitatively at room temperature, and the 2H-pyran species is ¹H-NMR spectroscopically detectable before undergoing further rearrangement to 4H-pyran [2]. This quantitative isomerization behavior indicates that 2H-pyran occupies a kinetically accessible position on the isomerization pathway relative to 4H-pyran.
| Evidence Dimension | Isolability and Stability |
|---|---|
| Target Compound Data | Quantitative valenzisomerization at room temperature; ¹H-NMR detectable [2]; pure bulk isolation not yet reported [3] |
| Comparator Or Baseline | 4H-Pyran: Unstable in air, undergoes disproportionation; isolated in 1962 via pyrolysis but too unstable for routine use [1] |
| Quantified Difference | 4H-Pyran is classified as unstable and unsuitable for routine synthetic use; 2H-pyran is kinetically accessible and NMR-characterizable though not bulk-isolated |
| Conditions | 4H-Pyran: pyrolysis of 2-acetoxy-3,4-dihydro-2H-pyran; 2H-pyran: room-temperature valenzisomerization from chlorinated precursor |
Why This Matters
For researchers seeking to study pyran isomerization mechanisms or utilize the 2H-pyran scaffold in situ, the quantitative room-temperature isomerization behavior enables experimental access to 2H-pyran that is precluded for the unstable 4H-pyran isomer.
- [1] Wikipedia contributors. 'Pyran.' Wikipedia, The Free Encyclopedia, https://en.wikipedia.org/wiki/Pyran. View Source
- [2] Umlagerungen vinyloger Carbonsäurechloride, XIV: 2H‐Pyran‐Valenzisomerisierung von cis‐trans‐2,3,4,5‐Tetrachlor‐2,4‐pentadienal und 1,3‐Verschiebung zum 4H‐Pyran. SLUB Dresden Katalog, https://katalog.slub-dresden.de/id/0-1870677857. View Source
- [3] ScienceDirect. '2H-Pyran.' Elsevier, https://www.sciencedirect.com/topics/chemistry/2h-pyran. View Source
